molecular formula C21H32N2O3S B2486754 2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1421475-41-3

2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2486754
CAS No.: 1421475-41-3
M. Wt: 392.56
InChI Key: GBVUOWXDZZGNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C21H32N2O3S and its molecular weight is 392.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

2-(4-Isopropylphenoxy)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone may be related to the field of chemical synthesis and mechanistic studies, particularly in the context of forming complex organic compounds. For example, research on the synthesis of morpholinones, as well as the study of Mannich bases involving morpholine and acetophenone derivatives, provides insight into the methodologies that could be applicable to synthesizing and understanding the behavior of similar complex molecules (He et al., 2021); (Aljohani et al., 2019).

Drug Development and Pharmacological Studies

In pharmacological research, morpholine and thiazepane scaffolds are often explored for their potential therapeutic effects. Studies on the anti-inflammatory activity of thiophene derivatives containing morpholine, for instance, highlight the importance of these moieties in developing new therapeutic agents (Helal et al., 2015). This indicates that compounds with similar structures could have significant applications in drug development and pharmacology.

Material Science and Photoinitiation

In the field of material science, compounds similar to this compound might be investigated for their potential as photoinitiators in ultraviolet-curable coatings. Research on polymeric systems bearing side-chain α-aminoacetophenone moieties demonstrates the applicability of such compounds in developing new materials with specific properties (Angiolini et al., 1997); (Carlini et al., 1997).

Antioxidant Activity and QSAR Analysis

The antioxidant potential of compounds containing morpholine and thiazole structures is another area of scientific inquiry. QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to the compound can provide valuable insights into their antioxidant properties and guide the design of new antioxidants (Drapak et al., 2019).

Properties

IUPAC Name

1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c1-17(2)18-4-6-20(7-5-18)26-15-21(24)23-8-3-13-27-16-19(23)14-22-9-11-25-12-10-22/h4-7,17,19H,3,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVUOWXDZZGNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCSCC2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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